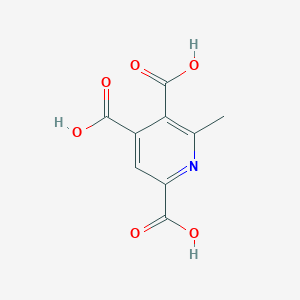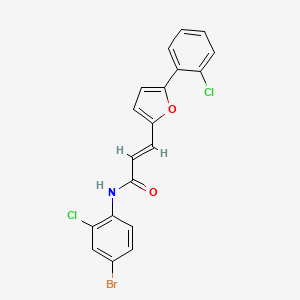![molecular formula C17H19FN2O2S B11938622 N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide is a novel compound known for its role as a positive allosteric modulator of the AMPA receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indenyl core, introduction of the fluoro-pyridinyl group, and the attachment of the propanesulfonamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to the AMPA receptor.
Substitution: Substitution reactions are common in modifying the pyridinyl or indenyl groups to explore structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of analogs with potentially different pharmacological profiles .
Applications De Recherche Scientifique
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide has several scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of AMPA receptor modulators.
Biology: Investigated for its effects on synaptic transmission and plasticity in neuronal cultures.
Medicine: Explored as a potential therapeutic agent for cognitive enhancement in conditions like schizophrenia and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting the central nervous system.
Mécanisme D'action
The compound exerts its effects by binding to the AMPA receptor, a type of glutamate receptor in the brain. As a positive allosteric modulator, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission and improved cognitive functions. The molecular targets include the ligand-binding domain of the AMPA receptor, and the pathways involved are primarily related to synaptic plasticity and memory formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide: Known for its high potency and selectivity as an AMPA receptor modulator.
N-[(2s)-5-(6-Chloro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide: Similar structure but with a chloro group instead of a fluoro group, affecting its binding affinity and pharmacokinetics.
N-[(2s)-5-(6-Methyl-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide: Contains a methyl group, leading to different pharmacological properties.
Uniqueness
This compound stands out due to its excellent pharmacokinetic profile, high potency, and selectivity for the AMPA receptor. These properties make it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C17H19FN2O2S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[(2S)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1 |
Clé InChI |
QXQSUBKWSHMXDP-INIZCTEOSA-N |
SMILES isomérique |
CC(C)S(=O)(=O)N[C@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |
SMILES canonique |
CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)

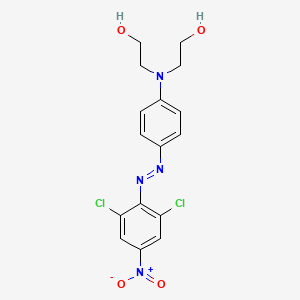

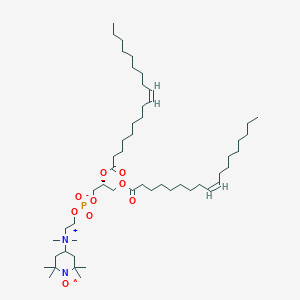
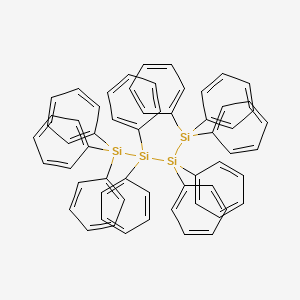

![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)


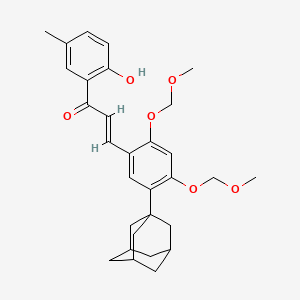
![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
